molecular formula C4H9NO B1315458 2-Aminocyclobutan-1-ol CAS No. 71347-12-1

2-Aminocyclobutan-1-ol

Cat. No.: B1315458
CAS No.: 71347-12-1
M. Wt: 87.12 g/mol
InChI Key: WXKBWWIWJCCING-UHFFFAOYSA-N
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Description

2-Aminocyclobutan-1-ol is a chemical compound with the molecular formula C4H9NO. It is a cyclobutanol derivative containing an amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Aminocyclobutan-1-ol can be synthesized through several methods. One common approach involves the reduction of 2-nitrocyclobutanol using hydrogen gas in the presence of a palladium catalyst. Another method includes the cyclization of 2-aminobutan-1-ol under acidic conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions

2-Aminocyclobutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Aminocyclobutan-1-ol involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds and participate in nucleophilic attacks, influencing the compound’s reactivity and interactions with other molecules. These properties make it useful in the synthesis of complex organic structures and pharmaceuticals .

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminocyclobutan-1-ol hydrochloride
  • 3-Aminocyclobutanol
  • 1-Amino-2-butanol
  • 2-Amino-1-butanol
  • Cyclobutanol

Uniqueness

This compound is unique due to its four-carbon ring structure with an amino group, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to form well-defined helical conformations and interact with a variety of organic molecules makes it valuable in scientific research and industrial applications.

Biological Activity

2-Aminocyclobutan-1-ol, a cyclic amino alcohol, has garnered attention in recent years due to its potential biological activities and applications in medicinal chemistry. This compound exhibits unique structural features that allow it to interact with various biological targets, making it a subject of interest for researchers exploring its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C4H9NOC_4H_9NO, and it features a cyclobutane ring with an amino group and a hydroxyl group. The stereochemistry of this compound can significantly influence its biological activity, particularly in terms of receptor interactions and enzyme modulation.

Table 1: Basic Properties of this compound

PropertyValue
Molecular Weight87.12 g/mol
Melting PointNot available
SolubilitySoluble in water
LogP-0.25

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and engage in non-covalent interactions with various biomolecules such as enzymes and receptors. The presence of both an amino group and a hydroxyl group enhances its capacity to participate in biochemical pathways, influencing cellular processes like signal transduction and metabolic regulation .

Pharmacological Potential

Research indicates that this compound may exhibit several pharmacological effects, including:

  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may inhibit tumor growth by modulating pathways involved in cell proliferation and apoptosis. For instance, compounds structurally related to this compound have shown promise in xenograft models for various cancers .
  • Neuroprotective Effects : There is emerging evidence that this compound could possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases by mitigating oxidative stress and inflammation .

Case Study 1: Antitumor Activity

In a study evaluating the efficacy of various small molecules against breast cancer cell lines, researchers found that certain analogs of this compound demonstrated significant cytotoxicity. The compounds were tested across multiple concentrations, revealing a dose-dependent response that led to increased apoptosis as measured by caspase activation assays .

Case Study 2: Neuroprotective Studies

Another investigation focused on the neuroprotective effects of this compound in models of oxidative stress. The results indicated that treatment with the compound significantly reduced markers of oxidative damage in neuronal cells, suggesting a potential therapeutic role in conditions like Alzheimer's disease .

Table 2: Comparison with Similar Compounds

CompoundBiological ActivityMechanism of Action
This compoundAntitumor, NeuroprotectiveInteraction with receptors/enzyme modulation
(1R,2R)-2-Amino-1-methylcyclobutan-1-olAnticancerSimilar mechanisms but different potency
(1S,2S)-2-Amino-cyclobutan-1-olLimited studiesPotentially different activity due to stereochemistry

Properties

IUPAC Name

2-aminocyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c5-3-1-2-4(3)6/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKBWWIWJCCING-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

87.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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